Linker-Dependent Hydrogen Bonding and Topological Polar Surface Area (tPSA) Compared to Directly Coupled Analog
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid incorporates a secondary amine (-NH-) in the linker, contributing an additional hydrogen bond donor compared to the direct C-C coupled analog benzoic acid, 4-(1-methyl-1H-benzimidazol-2-yl)- (CAS 204514-11-4), which lacks any linker heteroatoms . This structural feature results in a quantifiably higher topological polar surface area (tPSA) and an increased hydrogen bond donor count, both of which directly influence membrane permeability and solubility .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (from -NH- linker and -COOH) |
| Comparator Or Baseline | 1 (from -COOH only; CAS 204514-11-4) |
| Quantified Difference | +1 H-bond donor for target compound |
| Conditions | Calculated based on molecular structure and functional group analysis |
Why This Matters
The additional hydrogen bond donor directly alters binding pharmacophore geometry and solubility, making the target compound a distinct chemical entity from the linkerless analog for target engagement and formulation.
